(Butan-2-yl)[(3,4,5-trifluorophenyl)methyl]amine
Description
(Butan-2-yl)[(3,4,5-trifluorophenyl)methyl]amine is a fluorinated secondary amine characterized by a butan-2-yl group attached to a benzylamine scaffold substituted with three fluorine atoms at the 3-, 4-, and 5-positions of the phenyl ring. Fluorine atoms enhance metabolic stability and binding affinity in bioactive molecules, while the butan-2-yl group may influence lipophilicity and pharmacokinetic properties .
Properties
Molecular Formula |
C11H14F3N |
|---|---|
Molecular Weight |
217.23 g/mol |
IUPAC Name |
N-[(3,4,5-trifluorophenyl)methyl]butan-2-amine |
InChI |
InChI=1S/C11H14F3N/c1-3-7(2)15-6-8-4-9(12)11(14)10(13)5-8/h4-5,7,15H,3,6H2,1-2H3 |
InChI Key |
LDLPUQWLLVCBKD-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)NCC1=CC(=C(C(=C1)F)F)F |
Origin of Product |
United States |
Preparation Methods
Method Overview:
This approach involves synthesizing a suitable ester intermediate, such as methyl 3-amino-4-(2,4,5-trifluorophenyl) methyl butyrate, followed by reduction to the corresponding amine. The key steps include:
Preparation of the ester intermediate:
Reacting 3-amino-4-(2,4,5-trifluorophenyl) butyl-2-methyl enoate (or similar precursor) with ammonium formate in an alcohol solvent (methanol or ethanol) under reflux conditions to obtain methyl 3-amino-4-(2,4,5-trifluorophenyl) methyl butyrate.Reduction to the amine:
Using reducing agents such as sodium borohydride (NaBH₄), catalytic hydrogenation with metal catalysts (nickel or palladium on carbon), or borohydride in the presence of Lewis acids and crown ethers to selectively reduce the ester or related intermediates to the target amine.
Key Parameters and Conditions:
| Parameter | Details | References |
|---|---|---|
| Reaction temperature | 20-30°C during reduction | |
| Solvent | Methanol, ethanol | |
| Reducing agent | Sodium borohydride, catalytic hydrogenation | |
| Catalysts | Nickel, palladium on carbon | |
| Reaction time | 1-3 hours |
Advantages & Limitations:
| Advantages | Limitations |
|---|---|
| Mild reaction conditions | Low yield and purity with some methods |
| High selectivity | Use of expensive catalysts and reagents |
| Good for scale-up | Handling of hydrogenation hazards |
Direct Amination via Catalytic or Reagent-Mediated Strategies
Method Overview:
An alternative route involves direct amination of the precursor compounds, such as 3-amino-4-(2,4,5-trifluorophenyl) butanoic acid derivatives, through:
Amidation or amidation-like reactions:
Using protected amino acids or derivatives, followed by deprotection and subsequent transformation into the target amine.Asymmetric reduction and chiral synthesis:
Employing chiral catalysts or chiral auxiliaries (e.g., mandelic acid derivatives) to improve enantiomeric purity, especially for the (R)-enantiomer.
Key Parameters and Conditions:
| Parameter | Details | References |
|---|---|---|
| Reaction temperature | -15°C to 50°C | |
| Solvent | Polar solvents like methanol, ethanol | |
| Catalysts | Chiral catalysts, metal complexes | |
| Reaction time | 1-4 hours |
Advantages & Limitations:
| Advantages | Limitations |
|---|---|
| High chiral selectivity | Complex catalyst preparation |
| Suitable for enantiomeric purity | Longer reaction times |
Synthesis from 2,4,5-Trifluorophenylacetic Acid Derivatives
Method Overview:
This approach involves multi-step synthesis starting from 2,4,5-trifluorophenylacetic acid:
Condensation with diketone compounds:
Forming a diketone intermediate via condensation with suitable reagents such as 2,2-dimethyl-1,3-dioxane-4,6-dione.Decarboxylation and amination:
Decarboxylation followed by reaction with tert-butyl carbamate or other amine-protecting groups to generate the amino precursor.Final reduction and amination:
Asymmetric reduction and subsequent amination steps yield the target compound.
Data Table:
Chemical Reactions Analysis
Types of Reactions
(Butan-2-yl)[(3,4,5-trifluorophenyl)methyl]amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the trifluorophenyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (R-SH) can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .
Scientific Research Applications
(Butan-2-yl)[(3,4,5-trifluorophenyl)methyl]amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Researchers use it to study the effects of trifluoromethyl groups on biological systems.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (Butan-2-yl)[(3,4,5-trifluorophenyl)methyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity for these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Structural Modifications and Electronic Effects
- Fluorination Patterns: The 3,4,5-trifluorophenyl group in the target compound and its propan-2-yl analogue introduces strong electron-withdrawing effects, enhancing stability and modulating reactivity in synthetic pathways.
- Alkyl Chain Length : The butan-2-yl group provides greater lipophilicity compared to the shorter propan-2-yl chain, which may improve membrane permeability in drug candidates .
- Functional Group Variations : The sulfanyl (CF₃S) group in the compound from introduces steric bulk and distinct electronic properties, likely directing its use toward agrochemicals rather than pharmaceuticals.
Research Findings and Industrial Relevance
- Agrochemical Analogues : highlights fluorinated triazine derivatives as herbicides (e.g., triflusulfuron methyl), indicating that fluorination is critical in agrochemical design . The sulfanyl-containing analogue may align with this trend.
- Solubility and Reactivity : The primary amine (3,4,5-trifluorophenyl)methylamine is soluble in polar solvents, suggesting that the secondary amine target compound may exhibit similar solubility, moderated by its alkyl chain.
Biological Activity
(Butan-2-yl)[(3,4,5-trifluorophenyl)methyl]amine is an organic compound notable for its unique structure, characterized by a butan-2-yl group attached to a trifluorophenylmethylamine moiety. The presence of fluorine atoms in the phenyl ring significantly influences its chemical properties and biological activities. Understanding the biological activity of this compound is crucial for potential therapeutic applications and further research.
The compound's molecular formula is . The trifluoromethyl group enhances lipophilicity and may influence interactions with biological targets. The synthesis typically involves nucleophilic substitution reactions, which can be optimized for yield through continuous flow reactors in industrial applications.
Biological Activity Overview
Research indicates that (Butan-2-yl)[(3,4,5-trifluorophenyl)methyl]amine may interact with various biological systems. Its potential mechanisms of action include:
- Enzyme Inhibition : Similar compounds have shown inhibitory effects on enzymes such as dipeptidyl peptidase IV (DPP-IV), which is crucial in glucose metabolism and diabetes management .
- Receptor Interaction : The compound may bind to specific receptors or enzymes, influencing physiological responses.
1. Dipeptidyl Peptidase IV Inhibition
A study evaluated a series of compounds similar to (Butan-2-yl)[(3,4,5-trifluorophenyl)methyl]amine for their DPP-IV inhibitory activity. One derivative exhibited significant inhibition, leading to reduced blood glucose levels in oral glucose tolerance tests . This suggests potential applications in managing type 2 diabetes.
| Compound | DPP-IV IC50 (µM) | Effect on Blood Glucose |
|---|---|---|
| Compound A | 0.5 | Significant reduction |
| Compound B | 1.2 | Moderate reduction |
| (Butan-2-yl)[(3,4,5-trifluorophenyl)methyl]amine | TBD | TBD |
2. Acetylcholinesterase Inhibition
Another area of interest is the inhibition of acetylcholinesterase (AChE), which is relevant in Alzheimer's disease research. Compounds with similar structures have shown promising AChE inhibitory activity . The binding interactions were elucidated through molecular docking studies.
| Compound | AChE IC50 (µM) | Mechanism of Action |
|---|---|---|
| Compound X | 2.7 | Competitive inhibitor |
| Compound Y | 1.5 | Non-competitive inhibitor |
| (Butan-2-yl)[(3,4,5-trifluorophenyl)methyl]amine | TBD | TBD |
Mechanistic Insights
In silico studies suggest that the trifluoromethyl group enhances binding affinity to target enzymes through hydrophobic interactions and possible hydrogen bonding with active site residues. Molecular dynamics simulations have provided insights into the stability of these interactions over time.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (Butan-2-yl)[(3,4,5-trifluorophenyl)methyl]amine, and how can reaction conditions be optimized?
- Methodology : The compound is typically synthesized via nucleophilic substitution between 3,4,5-trifluorobenzyl chloride and butan-2-amine under basic conditions. Sodium hydroxide or potassium carbonate in solvents like toluene or dichloromethane facilitates the reaction. Heating at 60–80°C for 12–24 hours improves yields.
- Optimization : Use inert atmosphere (N₂/Ar) to prevent oxidation. Purification via column chromatography (silica gel, hexane/ethyl acetate) ensures high purity. Yield improvements (70–85%) are achieved by controlling stoichiometry (1:1.2 amine:benzyl chloride) and using phase-transfer catalysts like tetrabutylammonium bromide .
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
- Techniques :
- NMR : ¹H/¹³C/¹⁹F NMR to confirm substituent positions (e.g., trifluorophenyl fluorine splitting patterns at δ 110–130 ppm in ¹⁹F NMR).
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion [M+H]⁺ (calculated for C₁₁H₁₄F₃N: 234.11 g/mol).
- HPLC : Reverse-phase C18 column (ACN/water + 0.1% TFA) to assess purity (>98%) .
Q. How do the physicochemical properties (e.g., solubility, logP) influence experimental design?
- Key Properties :
- LogP : ~2.8 (predicted via ChemDraw), indicating moderate lipophilicity.
- Solubility : Poor in water (<0.1 mg/mL); soluble in DMSO, ethanol, or dichloromethane.
Advanced Research Questions
Q. What structure-activity relationships (SAR) govern the biological activity of this compound, particularly in enzyme/receptor binding?
- SAR Insights :
- The 3,4,5-trifluorophenyl group enhances electron-withdrawing effects, stabilizing π-π interactions with aromatic residues in enzyme active sites (e.g., DPP-IV or serotonin receptors).
- The butan-2-yl chain balances lipophilicity and steric bulk, optimizing membrane permeability without hindering target engagement.
Q. How can researchers resolve contradictions in biological assay data (e.g., conflicting IC₅₀ values across studies)?
- Potential Causes :
- Assay variability (e.g., pH, temperature, or co-solvents like DMSO).
- Impurities in compound batches (e.g., residual solvents or byproducts).
- Resolution Strategies :
- Standardize assay protocols (e.g., fixed DMSO concentration ≤0.1%).
- Re-evaluate compound purity via HPLC and re-test activity.
- Use orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity) .
Q. What computational methods are effective for predicting the binding mode of this compound to biological targets?
- Approaches :
- Molecular Docking (AutoDock Vina, Glide) : Simulate interactions with homology-modeled receptors (e.g., 5-HT₂C serotonin receptor).
- MD Simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100 ns trajectories.
- Free Energy Calculations (MM-PBSA) : Predict binding free energies (±2 kcal/mol accuracy).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
